molecular formula C23H24N2O5 B14922404 3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

3-[(4Z)-4-(4-butoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B14922404
M. Wt: 408.4 g/mol
InChI Key: DJRAZQQAVFCKES-UNOMPAQXSA-N
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Description

3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a butoxy group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the butoxy and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Butoxy Group: This step may involve the reaction of an appropriate butyl halide with a phenol derivative in the presence of a base.

    Methoxyphenyl Group Addition: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic Acid
  • Benzofuran Derivatives
  • Anthracene-based Molecules

Uniqueness

What sets 3-[4-[(Z)-1-(4-BUTOXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-OXO-1H-PYRAZOL-1(5H)-YL]BENZOIC ACID apart is its combination of functional groups and the presence of the pyrazole ring, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

3-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C23H24N2O5/c1-4-5-11-30-20-10-9-16(13-21(20)29-3)12-19-15(2)24-25(22(19)26)18-8-6-7-17(14-18)23(27)28/h6-10,12-14H,4-5,11H2,1-3H3,(H,27,28)/b19-12-

InChI Key

DJRAZQQAVFCKES-UNOMPAQXSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(=O)O)C)OC

Origin of Product

United States

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